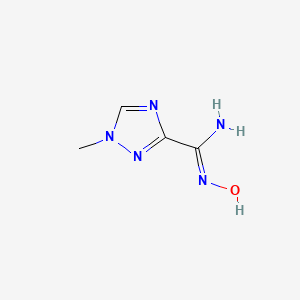
(4-Mercapto-3-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Mercapto-3-nitrophenyl)methanol is an organic compound characterized by the presence of a mercapto group (-SH) and a nitro group (-NO2) attached to a phenyl ring, along with a methanol group (-CH2OH)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Mercapto-3-nitrophenyl)methanol typically involves the introduction of the mercapto and nitro groups onto a phenyl ring, followed by the addition of a methanol group. One common method involves the reaction of 4-nitrophenylmethanol with thiourea in the presence of a base, such as sodium hydroxide, to introduce the mercapto group. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: (4-Mercapto-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst, or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Aminophenylmethanol derivatives.
Substitution: Various substituted phenylmethanol derivatives.
科学的研究の応用
(4-Mercapto-3-nitrophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Mercapto-3-nitrophenyl)methanol involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
類似化合物との比較
(4-Mercapto-3-nitrophenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(4-Mercapto-3-nitrophenyl)propane: Contains a propane group instead of methanol.
(4-Mercapto-3-nitrophenyl)butane: Contains a butane group instead of methanol.
Uniqueness: (4-Mercapto-3-nitrophenyl)methanol is unique due to the specific combination of functional groups that confer distinct chemical reactivity and potential applications. The presence of both mercapto and nitro groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
特性
分子式 |
C7H7NO3S |
|---|---|
分子量 |
185.20 g/mol |
IUPAC名 |
(3-nitro-4-sulfanylphenyl)methanol |
InChI |
InChI=1S/C7H7NO3S/c9-4-5-1-2-7(12)6(3-5)8(10)11/h1-3,9,12H,4H2 |
InChIキー |
RYXLFQMIARKENO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


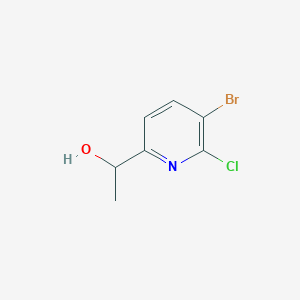
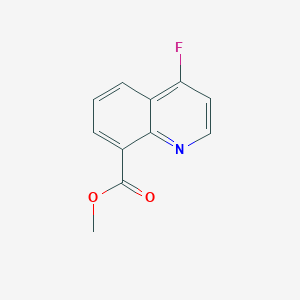
![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)
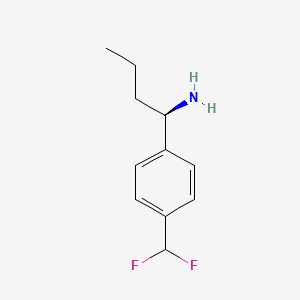

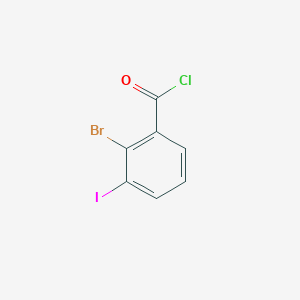
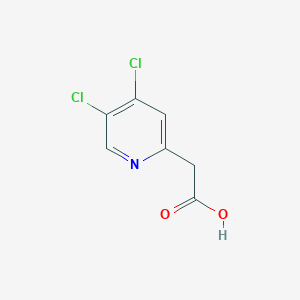
![(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one](/img/structure/B12971627.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B12971631.png)
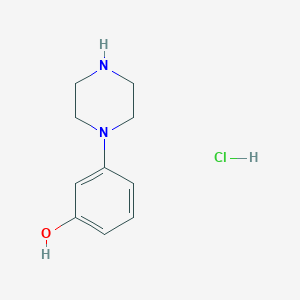
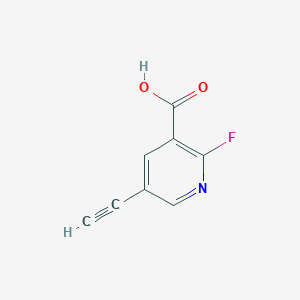

![2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)
